molecular formula C18H18O3 B12893283 Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl- CAS No. 86694-55-5

Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-

Katalognummer: B12893283
CAS-Nummer: 86694-55-5
Molekulargewicht: 282.3 g/mol
InChI-Schlüssel: RQNIXPZTIHJGQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furan, 2,2’-[(4-methoxyphenyl)methylene]bis[5-methyl-] is a heterocyclic organic compound characterized by a furan ring structureThe furan ring, which consists of one oxygen atom and four carbon atoms, is known for its reactivity and versatility in chemical synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Furan, 2,2’-[(4-methoxyphenyl)methylene]bis[5-methyl-] typically involves the reaction of 4-methoxybenzaldehyde with 5-methylfuran in the presence of a suitable catalyst. One common method is the use of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions. The reaction proceeds through the formation of a methylene bridge between the two furan rings, resulting in the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

Furan, 2,2’-[(4-methoxyphenyl)methylene]bis[5-methyl-] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Furan, 2,2’-[(4-methoxyphenyl)methylene]bis[5-methyl-] has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Furan, 2,2’-[(4-methoxyphenyl)methylene]bis[5-methyl-] involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with biological macromolecules, potentially leading to the inhibition of key enzymes or disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Furan, 2,2’-[(4-methoxyphenyl)methylene]bis[5-methyl-] is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

86694-55-5

Molekularformel

C18H18O3

Molekulargewicht

282.3 g/mol

IUPAC-Name

2-[(4-methoxyphenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran

InChI

InChI=1S/C18H18O3/c1-12-4-10-16(20-12)18(17-11-5-13(2)21-17)14-6-8-15(19-3)9-7-14/h4-11,18H,1-3H3

InChI-Schlüssel

RQNIXPZTIHJGQQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C(C2=CC=C(C=C2)OC)C3=CC=C(O3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.